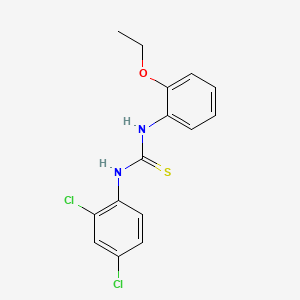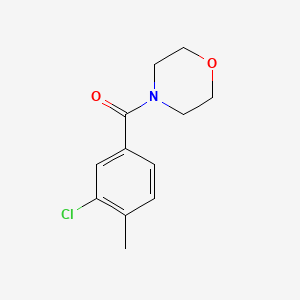![molecular formula C17H17FN2O2 B5809487 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, commonly known as DAA-1106, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), which is also known as the translocator protein (TSPO). PBR is a mitochondrial protein that is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
作用機序
DAA-1106 exerts its effects through the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. PBR is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 binds to the PBR with high affinity and activates downstream signaling pathways, leading to the modulation of cellular processes.
Biochemical and Physiological Effects:
DAA-1106 has been shown to modulate various cellular processes, including apoptosis, inflammation, and neurodegeneration. In cancer cells, DAA-1106 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, DAA-1106 reduces the accumulation of beta-amyloid plaques by activating microglia and phagocytosis. In multiple sclerosis, DAA-1106 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
DAA-1106 has several advantages for lab experiments, including its high potency and selectivity for the peripheral benzodiazepine receptor (PBR), which allows for precise modulation of cellular processes. However, DAA-1106 also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on DAA-1106. One area of interest is the development of novel analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of DAA-1106 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of DAA-1106 as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease, warrants further investigation.
合成法
The synthesis of DAA-1106 involves a series of chemical reactions, starting from the commercially available 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,4-dimethylbenzamide in the presence of triethylamine to yield the intermediate product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. The final step involves purification of the product using column chromatography.
科学的研究の応用
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer, DAA-1106 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DAA-1106 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In multiple sclerosis, DAA-1106 has been shown to reduce inflammation and demyelination, thereby improving neurological function.
特性
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBRYSTKLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)


![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
